molecular formula C23H20ClNO3 B5525711 ethyl 6-(4-chlorophenyl)-4-oxo-3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

ethyl 6-(4-chlorophenyl)-4-oxo-3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B5525711
M. Wt: 393.9 g/mol
InChI Key: RSUXVMLPXMHCNY-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their varied potential applications in materials science, pharmacology, and as intermediates in organic synthesis. Its structure features a tetrahydro-1H-indole core, substituted with a 4-chlorophenyl group and a phenyl group, making it a candidate for further functionalization and study within organic and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks like benzaldehyde, aniline, and ethylacetoacetate. A common method includes the use of catalysts such as l (−) proline–Fe(III) complex to facilitate the reaction under ambient conditions, leading to high yields and specific isomers (Sambyal et al., 2011).

Molecular Structure Analysis

X-ray diffraction studies reveal that compounds in this category can crystallize in various space groups, demonstrating diverse molecular geometries and intermolecular interactions. For instance, compounds similar to the target molecule have shown to crystallize in triclinic space groups with specific unit-cell parameters, indicating a complex three-dimensional molecular arrangement stabilized by hydrogen bonds (Achutha et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of ethyl 6-(4-chlorophenyl)-4-oxo-3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its derivatives often involves complex organic reactions aiming at introducing specific functional groups to achieve desired chemical properties. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a compound with a similar structure, was synthesized and shown to exhibit significant hypoglycemic activity, highlighting the impact of structural modifications on biological activity (Eistetter & Wolf, 1982). Additionally, single crystal X-ray structural analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives provided insights into molecular geometries and intermolecular interactions, demonstrating the importance of structural features in dictating compound properties (Ramazani et al., 2019).

Chemical Reactions and Methodologies

Research on ethyl 6-(4-chlorophenyl)-4-oxo-3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate also extends to its reactions and methodologies for synthesis. For example, efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation was achieved, showcasing advanced techniques in chemical synthesis for producing related compounds with high yield and selectivity (Machado et al., 2011). These methodologies not only provide a pathway for the synthesis of complex molecules but also open avenues for further modifications and applications in various fields of research.

properties

IUPAC Name

ethyl 6-(4-chlorophenyl)-4-oxo-3-phenyl-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c1-2-28-23(27)22-20(15-6-4-3-5-7-15)21-18(25-22)12-16(13-19(21)26)14-8-10-17(24)11-9-14/h3-11,16,25H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUXVMLPXMHCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-(4-chlorophenyl)-4-oxo-3-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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